Thymidine

Übersicht

Beschreibung

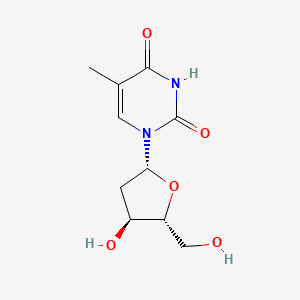

Thymidine, also known as deoxythis compound, is a pyrimidine deoxynucleoside that plays a crucial role in the structure and function of deoxyribonucleic acid (DNA). It consists of the pyrimidine base thymine attached to a deoxyribose sugar. This compound pairs with deoxyadenosine in the DNA double helix, ensuring the accurate replication and transcription of genetic information .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thymidine can be synthesized through various chemical routes. One common method involves the glycosylation of thymine with a protected deoxyribose derivative, followed by deprotection steps. The reaction typically requires an acid catalyst and proceeds under mild conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves the fermentation of bacterial cultures, such as Escherichia coli, which are genetically engineered to overproduce this compound. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate this compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Thymidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to thymine by strong oxidizing agents.

Reduction: this compound can be reduced to dihydrothis compound under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Thymine.

Reduction: Dihydrothis compound.

Substitution: Various this compound derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1.1 Cell Proliferation Studies

Thymidine is widely used in research to study cell proliferation. The incorporation of radiolabeled this compound into DNA allows researchers to identify dividing cells. This method is particularly useful in cancer research for determining the growth rate of malignant cells and studying lymphocyte activation in immunology. The use of tritiated this compound has been a standard technique for decades, facilitating the assessment of cellular proliferation rates in various experimental settings .

1.2 Tumor Imaging and Monitoring

This compound is utilized in positron emission tomography (PET) imaging to assess tumor metabolism and response to therapy. Carbon-11-labeled this compound can provide insights into cellular proliferation rates, which can be critical for evaluating the effectiveness of cancer treatments. Studies have shown that changes in this compound uptake correlate with tumor response, offering a complementary approach to traditional imaging techniques like fluorodeoxyglucose (FDG) PET scans .

Clinical Applications

2.1 Cancer Diagnostics

This compound kinase 1 (TK1), an enzyme involved in the phosphorylation of this compound, serves as a proliferation marker in oncology. Elevated levels of TK1 in serum are associated with various malignancies, making it a valuable biomarker for diagnosing and monitoring cancer progression and treatment response. Research indicates that TK1 levels can predict tumor burden and patient prognosis, thereby aiding clinical decision-making .

2.2 Protective Effects Against DNA Damage

Recent studies have highlighted the protective effects of this compound against oxidative DNA damage. In vitro experiments demonstrated that pretreatment with this compound significantly reduced DNA damage induced by hydrogen peroxide in HepG2 cells, suggesting its potential role as a protective agent against oxidative stress in mammalian cells . This finding opens avenues for further research into this compound's therapeutic applications in preventing DNA damage-related diseases.

Therapeutic Applications

3.1 Antiviral and Anticancer Treatments

This compound analogs have been developed as antiviral and anticancer agents due to their ability to inhibit DNA synthesis in rapidly dividing cells. These compounds can selectively target malignant cells or viral infections, providing therapeutic benefits for conditions such as cancer and certain viral diseases . The mechanism often involves down-regulation of mitochondrial this compound kinase, which is crucial for nucleotide metabolism.

Table 1: this compound's Role in Cell Proliferation Studies

| Application | Description |

|---|---|

| Cell Growth Rate Measurement | Incorporation of radiolabeled this compound to assess cell division rates |

| Lymphocyte Activation | Evaluation of immune response through this compound uptake |

| Cancer Research | Monitoring tumor growth through this compound incorporation |

Table 2: Clinical Significance of this compound Kinase 1

| Parameter | Value/Significance |

|---|---|

| Sensitivity | 80% (tumor proliferation detection) |

| Specificity | 99% (false-positive rate) |

| Clinical Utility | Prognosis, monitoring therapy response, early-stage tumor detection |

Case Studies

Case Study 1: this compound in Cancer Treatment Monitoring

In a cohort study involving patients with metastatic small cell lung cancer, changes in this compound uptake were correlated with treatment response assessed through imaging techniques. Patients showing decreased this compound uptake post-therapy exhibited improved clinical outcomes compared to those with stable or increased uptake levels .

Case Study 2: Protective Role Against Oxidative Stress

A study on HepG2 cells demonstrated that pretreatment with varying concentrations of this compound significantly reduced the tail length in comet assays used to measure DNA damage induced by oxidative agents like hydrogen peroxide. The results indicated that higher concentrations of this compound not only protected against DNA damage but also promoted cell survival under stress conditions .

Wirkmechanismus

Thymidine exerts its effects primarily through its incorporation into DNA. During DNA synthesis, this compound is phosphorylated to this compound monophosphate, this compound diphosphate, and this compound triphosphate. These phosphorylated forms are then incorporated into the growing DNA strand by DNA polymerase enzymes. This compound’s incorporation ensures the accurate replication and transcription of genetic information. This compound analogs, such as zidovudine, inhibit viral DNA synthesis by terminating the DNA chain elongation .

Vergleich Mit ähnlichen Verbindungen

Thymidine is unique among nucleosides due to its specific pairing with deoxyadenosine in DNA. Similar compounds include:

Uridine: Found in ribonucleic acid (RNA) and pairs with adenine.

Cytidine: Found in both DNA and RNA, pairs with guanine.

Adenosine: Found in both DNA and RNA, pairs with thymine in DNA and uracil in RNA.

Guanosine: Found in both DNA and RNA, pairs with cytidine.

This compound’s uniqueness lies in its exclusive presence in DNA and its role in ensuring the stability and integrity of the genetic code .

Biologische Aktivität

Thymidine, a nucleoside composed of deoxyribose and thymine, plays a crucial role in DNA synthesis and repair. Its biological activity extends beyond its structural role in nucleic acids, influencing various cellular processes, including cell proliferation, apoptosis, and potential therapeutic applications in cancer treatment. This article explores the biological activity of this compound and its derivatives based on recent research findings.

This compound's biological activity is primarily attributed to its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, facilitating DNA synthesis. Beyond this fundamental role, this compound and its analogs exhibit additional mechanisms:

- Apoptosis Induction : Certain this compound derivatives have been shown to induce apoptosis in cancer cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxicity against squamous cancer cell lines (SCC-9 and SCC-25), with some derivatives exhibiting IC50 values lower than 10 µM, indicating potent anti-cancer properties .

- Cell Cycle Regulation : this compound is involved in regulating the cell cycle. Studies utilizing flow cytometry have shown that this compound analogs can induce cell cycle arrest at specific phases, further underscoring their potential as therapeutic agents .

2. Research Findings and Case Studies

Recent studies have synthesized various this compound derivatives to enhance their biological efficacy. Here are key findings:

2.1 this compound Derivatives and Their Biological Activities

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5 | Apoptosis in SCC-9 | <10 | Induces mitochondrial dysfunction |

| 6 | NQO1 substrate | - | Enhances reactive oxygen species production |

| 7 | Low cytotoxicity | >100 | - |

| 8 | Antiviral activity | 5 | Inhibits viral replication |

| 12 | Antitumor activity | 1 | Inhibits murine L1210 cells |

- Case Study : A study synthesized a series of 5,8-quinolinedione-thymidine hybrids that were evaluated for their interaction with the NQO1 protein. These hybrids showed enhanced enzymatic conversion rates compared to standard therapies, indicating their potential as targeted cancer therapies .

2.2 Toxicological Profiles

The toxicity of this compound derivatives varies significantly based on structural modifications. For example:

- Compounds with azide substituents at the C3 position exhibited moderate toxicity with an LD50 range of 2.088 to 2.311 mol/kg, while those with hydrogen at the same position showed lower toxicity profiles .

3. Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound derivatives with target proteins involved in cancer progression:

- Binding Affinities : The Gibbs free energy (ΔG) values from docking studies suggest favorable interactions between this compound derivatives and target proteins, indicating potential for therapeutic development.

| Ligand | ΔG (kcal/mol) |

|---|---|

| 1 | -8.1 |

| 5 | -9.4 |

| 6 | -8.9 |

| ST | -7.1 |

These results highlight the importance of structural modifications in enhancing the binding affinity and biological activity of this compound derivatives .

4. Conclusion

This compound and its analogs demonstrate significant biological activities that can be harnessed for therapeutic purposes, particularly in oncology. The ongoing research into the synthesis of novel this compound derivatives continues to reveal their potential as effective agents against cancer through mechanisms such as apoptosis induction and cell cycle regulation. Future studies will further elucidate their pharmacological profiles and therapeutic applications.

Eigenschaften

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100455-81-0 | |

| Record name | Thymidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100455-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5023661 | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | Thymidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18013 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

73.5 mg/mL, Water 50 (mg/mL) | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THYMIDINE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/21548%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

146183-25-7, 50-88-4, 50-89-5 | |

| Record name | Oligo(dT) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146183-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thymidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Doxribtimine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC2W18DGKR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Thymidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.